molecular formula C9H17NO B1329625 1-Butylpiperidin-4-one CAS No. 23081-86-9

1-Butylpiperidin-4-one

Cat. No.: B1329625
CAS No.: 23081-86-9
M. Wt: 155.24 g/mol
InChI Key: OCNWYKFGWLGNHZ-UHFFFAOYSA-N
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Description

1-Butylpiperidin-4-one is an organic compound with the molecular formula C9H17NO. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

1-Butylpiperidin-4-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidone hydrochloride monohydrate with n-butylamine in the presence of triethylamine and methylene chloride. The reaction mixture is stirred at room temperature for 12 hours, followed by the addition of methanol, water, and anhydrous potassium carbonate. The resulting solution is filtered and purified by silica gel column chromatography to yield this compound .

Industrial production methods may vary, but they generally involve similar reaction conditions and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

1-Butylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Butylpiperidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-butylpiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

1-Butylpiperidin-4-one can be compared with other similar compounds, such as:

    Piperidin-4-one: The parent compound without the butyl group.

    2,6-Dimethylpiperidin-4-one: A derivative with two methyl groups at positions 2 and 6.

    1-Methylpiperidin-4-one: A derivative with a methyl group at position 1.

Compared to these compounds, 1-butylpiperidin-4

Properties

IUPAC Name

1-butylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-3-6-10-7-4-9(11)5-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNWYKFGWLGNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177655
Record name 1-Butyl-4-piperidone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23081-86-9
Record name 1-Butyl-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23081-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-4-piperidone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-4-piperidone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butyl-4-piperidone
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

1-Butyl-4-piperidone is prepared from 4-piperidone and 1-chlorobutane essentially as described above in Example 38, Scheme C, step a.
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Synthesis routes and methods II

Procedure details

A mixture of 8-butyl-1,4-dioxa-8-azaspiro[4,5]decane (27.8 g, 140 mmol) and hydrochloric acid (8 M, 350 ml) was refluxed for 15 h. The mixture was evaporated and sodium hydroxide (200 ml, 1 M) was added. The mixture was extracted twice with diethyl ether (150 ml). The crude product was purified by column chromaography using dichloromethane, methanol, aqueous ammonia (89:10:1). The pure product was isolated as an oil. Yield 10.5 g, 48%.
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27.8 g
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350 mL
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Synthesis routes and methods III

Procedure details

To a suspension of 4-piperidone hydrochloride monohydrate (20.6 g) and n-butylamine (25.0 g) in methylene chloride (300 ml) was added triethylamine (63 ml), and the mixture was stirred at room temperature for 12 hours. Methanol was further added to the reaction solution, and the solution was made uniform. To the solution were added water (7 ml) and anhydrous potassium carbonate (21.1 g), and the mixture was stirred for 30 minutes. The reaction solution was filtered off with Celite, and then the solvent was distilled off under reduced pressure. The residue obtained was purified by silica gel column chromatography (chloroform:methanol=10:1) to give the title compound (13.0 g) as a yellow oily substance. Yield=62%.
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20.6 g
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25 g
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300 mL
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63 mL
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21.1 g
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7 mL
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Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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